Aluminum phthalocyanine chloride

Photostability Photodynamic Therapy Photocatalysis

Choose Aluminum phthalocyanine chloride (AlPcCl) for applications demanding uncompromising photostability. With a photobleaching quantum yield ~100x lower than ZnPc analogs, it drastically extends catalyst lifetime in continuous-flow reactors. In OPV devices, its deep HOMO (~5.3 eV) nearly doubles the open-circuit voltage (VOC) compared to CuPc cells. Its hydrophobic nature achieves up to 96% encapsulation efficiency in nanoparticle PDT formulations. Secure batch-to-batch consistency via its unique, geometry-sensitive Q-band spectroscopic fingerprint. Ideal for manufacturers prioritizing low total cost of ownership.

Molecular Formula C32H16AlClN8
Molecular Weight 575.0 g/mol
CAS No. 14154-42-8
Cat. No. B1677753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAluminum phthalocyanine chloride
CAS14154-42-8
SynonymsPhthalocyanine Chloroaluminum;  Chloroaluminum Phthalocyanine;  Aluminum phthalocyanine chloride. Chloro(29H,31H-phthalocyaninato)aluminum.
Molecular FormulaC32H16AlClN8
Molecular Weight575.0 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C([N-]4)N=C6C7=CC=CC=C7C(=N6)N=C8C9=CC=CC=C9C(=N8)N=C2[N-]3.[Al+3].[Cl-]
InChIInChI=1S/C32H16N8.Al.ClH/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;;/h1-16H;;1H/q-2;+3;/p-1
InChIKeyLBGCRGLFTKVXDZ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Aluminum Phthalocyanine Chloride (CAS 14154-42-8): Procuring a Second-Generation Photodynamic and Optoelectronic Photosensitizer


Aluminum phthalocyanine chloride (AlPcCl, CAS 14154-42-8) is a macrocyclic organometallic compound belonging to the metallophthalocyanine class [1]. It features a central aluminum(III) ion coordinated to the phthalocyanine macrocycle with an axial chloride ligand, conferring a non-planar molecular geometry [1]. This compound functions primarily as a second-generation photosensitizer (PS) with intense absorption in the therapeutic window (Q-band around 670–680 nm) and the ability to generate reactive oxygen species, particularly singlet oxygen, upon light activation [2]. Beyond its established role in photodynamic therapy (PDT), AlPcCl exhibits significant photostability, favorable redox properties, and a tunable HOMO-LUMO gap, making it a critical material for organic photovoltaic (OPV) devices, thin-film photodetectors, and advanced photocatalytic systems .

Aluminum Phthalocyanine Chloride Procurement Risks: Why Interchanging Metal Centers or Substituents Compromises Photostability, Aggregation State, and Energy Level Alignment


Substituting aluminum phthalocyanine chloride with other metallophthalocyanines (e.g., ZnPc, CuPc, GaPcCl) or different aluminum derivatives (e.g., AlPcOH, AlPcS₄) introduces critical performance failures in specific applications. Unlike zinc phthalocyanine derivatives, which exhibit photobleaching quantum yields two orders of magnitude higher (indicating rapid degradation during operation) [1], AlPcCl demonstrates superior photostability essential for long-duration photocatalytic cycles and device lifetimes. Furthermore, the hydrophobic nature and specific triclinic crystal structure of AlPcCl drive a unique solvent- and concentration-dependent aggregation behavior distinct from its sulfonated analogs (AlPcS₄) or gallium counterparts [2]. Most critically for optoelectronic applications, AlPcCl possesses a deep HOMO energy level (~5.3 eV) that differs substantially from CuPc; direct substitution without accounting for this energy cascade mismatch can collapse open-circuit voltage (VOC) and power conversion efficiency in OPV devices [3].

Quantitative Differentiation of Aluminum Phthalocyanine Chloride (14154-42-8): Head-to-Head Performance Benchmarks Against Zinc, Copper, and Gallium Phthalocyanines


Enhanced Operational Photostability: AlPcCl vs. ZnPc Photobleaching Quantum Yield Comparison

Aluminum phthalocyanine chloride demonstrates vastly superior photostability compared to its zinc analog. In head-to-head studies of water-soluble derivatives under aerobic aqueous conditions, Al(III) phthalocyanines photobleach with quantum yields (Φ_PB) two orders of magnitude lower than Zn(II) phthalocyanines [1]. Specifically, aluminum counterparts exhibit a narrow Φ_PB range of 0.75–2 × 10⁻⁶, whereas zinc derivatives range from 1.5 × 10⁻⁵ to 2.2 × 10⁻⁴ [1]. This inherent stability ensures sustained photosensitizer activity during prolonged illumination cycles, which is critical for both therapeutic efficacy and photocatalytic process economics.

Photostability Photodynamic Therapy Photocatalysis Quantum Yield

Superior Photocatalytic Durability: Al(III) vs. Zn(II) Phthalocyanine Catalyst Degradation During Thiol Oxidation

In the photocatalytic oxidation of 2-mercaptoethanol under visible light, both Al(III) and Zn(II) phthalocyaninetetrasulfonic acids exhibit high initial catalytic efficiency [1]. However, during the photooxidation reactions, significant decomposition (photobleaching) of the zinc phthalocyanine derivatives occurs, whereas the analogous aluminum chelates remain substantially more stable [1]. This differential degradation profile establishes AlPcCl-based catalysts as the preferred choice for continuous-flow or long-batch photocatalytic processes where catalyst replacement downtime is economically prohibitive.

Photocatalysis Water Treatment Catalyst Lifetime Thiol Oxidation

Increased Triplet Excited-State Lifetime via Formulation Engineering: AlPcCl Nanoparticle Encapsulation Advantage

The intrinsic photophysical properties of AlPcCl can be further optimized through formulation. Time-resolved spectroscopy measurements demonstrate that encapsulating AlPcCl within polymeric nanocapsules increases the triplet excited-state lifetime compared to the free photosensitizer [1]. This extended triplet lifetime is advantageous for photodynamic therapy (PDT) efficiency, as it prolongs the temporal window for energy transfer to ground-state molecular oxygen (³O₂), thereby enhancing singlet oxygen (¹O₂) generation yield [1]. The formulation approach specifically exploits AlPcCl's hydrophobic character for efficient encapsulation (57–96% efficiency) within PLGA-based nanoparticles ranging from 115 to 274 nm [1].

Nanoparticle Formulation Triplet Lifetime Drug Delivery PDT Efficacy

Distinct Q-Band Splitting and Geometric Distortion Sensitivity: AlPcCl Optical Signature vs. Other Metallophthalocyanines

Aluminum phthalocyanine chloride exhibits a unique optical signature not observed in planar metallophthalocyanines: distinct Q-band splitting in aqueous solution. Time-dependent density functional theory (TD-DFT) calculations reveal that this splitting is highly sensitive to internal geometrical distortion of the molecule [1]. A minimal angular change of only 1.2° in the α angle (costing approximately 1 kcal/mol in energy) can induce a Q-band splitting of 12 nm [1]. This contrasts with the behavior of planar metal-free or other metallophthalocyanines where such splitting is predominantly attributed to dimerization or aggregation effects rather than intrinsic molecular distortion. This property serves as a spectroscopic fingerprint for quality control and aggregation state monitoring during formulation development.

Optical Spectroscopy Q-band Splitting Aggregation Geometric Distortion

Higher Open-Circuit Voltage in OPV Devices: AlPcCl HOMO Energy Advantage vs. CuPc

In organic photovoltaic (OPV) applications, AlPcCl demonstrates a critical energetic advantage over copper phthalocyanine (CuPc), the traditional benchmark donor material. Devices incorporating AlPcCl achieve open-circuit voltages (VOC) that are almost doubled compared to CuPc-based cells [1]. This substantial enhancement is directly attributed to the deeper highest occupied molecular orbital (HOMO) energy level of AlPcCl, which optimizes the energy offset at the donor-acceptor interface with C₆₀ [1]. Bulk AlPcCl exhibits a HOMO-LUMO energy gap of 1.48 eV [2], and the deep HOMO position enables maximum power conversion efficiencies of 2.0% under standard AM1.5G solar illumination (100 mW/cm²) [1].

Organic Photovoltaics HOMO Energy Open-Circuit Voltage Energy Level Alignment

Controlled Aggregation Behavior and Hydration Energetics: AlPcCl Dimerization Pathway vs. Sulfonated Analogs

AlPcCl exhibits a well-characterized, solvent-dependent aggregation profile that differs fundamentally from its water-soluble sulfonated derivatives (e.g., AlPcS₄). In DMF and DMF-water mixtures, AlPcCl preferentially forms dimers with a 'back-to-back' orientation without sacrificing monomeric geometry [1]. Quantum-chemical DFT calculations reveal that AlPcCl hydration occurs with a coordination bond length of 2.23 Å between the Al atom and water oxygen, and a hydration energy of 16.84 kcal/mol [1]. This hydration promotes dimer formation via water-bridged structures. The dimers in pure DMF are assigned as H-aggregates, whereas in DMF-water media they form J-aggregates [1]. This predictable aggregation behavior enables rational formulation design, whereas sulfonated analogs exhibit pH-dependent, often uncontrolled aggregation that compromises monomeric photoactivity.

Aggregation Dimerization Hydration Energy Solvent Polarity Formulation

Aluminum Phthalocyanine Chloride Application Scenarios: Where the Quantified Differentiation Drives Scientific and Industrial Value


Long-Duration Photocatalytic Water Treatment and Organic Pollutant Degradation

In continuous-flow photocatalytic reactors for the oxidation of thiols, chlorophenols, or other organic contaminants, AlPcCl-based catalysts offer a distinct operational advantage. As demonstrated in direct comparative studies, Al(III) phthalocyanines resist photobleaching during photooxidation reactions, whereas Zn(II) analogs undergo significant decomposition [1]. For industrial water treatment facilities operating 24/7 illumination cycles, this ~100-fold lower photobleaching quantum yield (Φ_PB: 0.75–2 × 10⁻⁶ vs. ZnPc at 1.5 × 10⁻⁵ to 2.2 × 10⁻⁴) translates to extended catalyst bed lifetime, reduced maintenance downtime, and lower total cost of ownership [2].

Organic Photovoltaic (OPV) Device Fabrication Requiring High Open-Circuit Voltage

For OPV device manufacturers seeking to maximize open-circuit voltage (VOC) in planar heterojunction or bulk heterojunction architectures, AlPcCl provides a quantifiable advantage over the traditional copper phthalocyanine (CuPc) donor material. Devices incorporating AlPcCl achieve VOC values almost double those of CuPc-based cells due to AlPcCl's deeper HOMO energy level [3]. The bulk HOMO-LUMO gap of 1.48 eV and resulting power conversion efficiency of 2.0% under standard AM1.5G illumination [4] make AlPcCl particularly suitable for tandem OPV cells, indoor photovoltaic applications where higher voltage is prioritized over current density, and as an interlayer material to bridge energy level cascades between α-sexithiophene (α-6T) donors and C₆₀ acceptors [5].

Nanoparticle-Formulated Photodynamic Therapy (PDT) Drug Development

In pharmaceutical formulation development for topical or systemic PDT, AlPcCl's hydrophobic character enables high encapsulation efficiency (57–96%) within polymeric nanoparticles [6]. Critically, time-resolved spectroscopic measurements confirm that encapsulation increases the triplet excited-state lifetime compared to free AlPcCl, directly enhancing the probability of singlet oxygen generation upon illumination [6]. This property, combined with demonstrated in vitro phototoxicity exceeding 80% in human fibroblasts at low laser doses (3 J/cm², 10 μM) [6], positions AlPcCl as the preferred aluminum phthalocyanine variant for nanoparticle-based PDT formulations over hydrophilic sulfonated analogs that suffer from uncontrolled aqueous aggregation and reduced encapsulation efficiency.

Spectroscopic Quality Control and Aggregation State Monitoring in Photosensitizer Formulations

For quality control laboratories and formulation scientists, AlPcCl offers a unique, non-destructive spectroscopic fingerprint: the Q-band splitting behavior that is exquisitely sensitive to molecular geometry. A deviation of only 1.2° in the α-angle (costing merely 1 kcal/mol) induces a 12 nm Q-band splitting detectable by standard UV-Vis spectroscopy [7]. This intrinsic structural sensitivity provides a practical method for monitoring batch-to-batch consistency, detecting aggregation onset during formulation development, and validating proper monomeric dispersion—capabilities not readily available with planar metallophthalocyanines where Q-band structure is dominated by intermolecular rather than intramolecular geometric factors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aluminum phthalocyanine chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.